molecular formula C11H9F5OS B14052835 1-(5-(Difluoromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one

1-(5-(Difluoromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one

Cat. No.: B14052835
M. Wt: 284.25 g/mol
InChI Key: LEYBDSZYQRTWBK-UHFFFAOYSA-N
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Description

1-(5-(Difluoromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one is an organic compound that features both difluoromethyl and trifluoromethylthio groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-(Difluoromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one typically involves multiple steps, including the introduction of difluoromethyl and trifluoromethylthio groups to the phenyl ring. Common synthetic routes may involve:

    Halogenation: Introduction of halogen atoms to the phenyl ring.

    Substitution Reactions: Replacement of halogen atoms with difluoromethyl and trifluoromethylthio groups.

    Ketone Formation: Introduction of the propan-2-one group through oxidation or other methods.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(5-(Difluoromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one can undergo various chemical reactions, including:

    Oxidation: Conversion of the ketone group to carboxylic acids or other oxidized forms.

    Reduction: Reduction of the ketone group to alcohols.

    Substitution: Replacement of functional groups on the phenyl ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in biochemical studies due to its unique functional groups.

    Medicine: Exploration of its pharmacological properties for drug development.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 1-(5-(Difluoromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one would depend on its specific interactions with molecular targets. This may involve:

    Binding to Enzymes: Inhibition or activation of enzymatic activity.

    Interaction with Receptors: Modulation of receptor signaling pathways.

    Pathways Involved: Specific biochemical pathways affected by the compound.

Comparison with Similar Compounds

Similar Compounds

    1-(5-(Difluoromethyl)-2-(trifluoromethylthio)phenyl)ethanone: Similar structure with an ethanone group instead of propan-2-one.

    1-(5-(Difluoromethyl)-2-(trifluoromethylthio)phenyl)butan-2-one: Similar structure with a butan-2-one group.

Uniqueness

1-(5-(Difluoromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one is unique due to the specific combination of difluoromethyl and trifluoromethylthio groups, which may confer distinct chemical and biological properties compared to similar compounds.

For precise and detailed information, consulting specific scientific literature and databases is recommended.

Properties

Molecular Formula

C11H9F5OS

Molecular Weight

284.25 g/mol

IUPAC Name

1-[5-(difluoromethyl)-2-(trifluoromethylsulfanyl)phenyl]propan-2-one

InChI

InChI=1S/C11H9F5OS/c1-6(17)4-8-5-7(10(12)13)2-3-9(8)18-11(14,15)16/h2-3,5,10H,4H2,1H3

InChI Key

LEYBDSZYQRTWBK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=C(C=CC(=C1)C(F)F)SC(F)(F)F

Origin of Product

United States

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